Glycinezincsaltdihydrate

Description

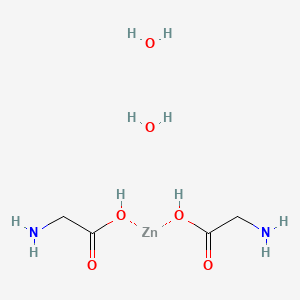

Glycine zinc salt dihydrate, a zinc chelate complex, is a coordination compound where zinc ions are bound to glycine (an amino acid) in a 1:2 molar ratio, with two water molecules of crystallization. This compound is authorized as a feed additive for all animal species under EU regulations, owing to its improved bioavailability and stability compared to inorganic zinc salts . Its chemical structure enhances zinc absorption in the gastrointestinal tract, making it a preferred choice in animal nutrition to address zinc deficiencies and support metabolic functions .

Properties

Molecular Formula |

C4H14N2O6Zn |

|---|---|

Molecular Weight |

251.5 g/mol |

IUPAC Name |

2-aminoacetic acid;zinc;dihydrate |

InChI |

InChI=1S/2C2H5NO2.2H2O.Zn/c2*3-1-2(4)5;;;/h2*1,3H2,(H,4,5);2*1H2; |

InChI Key |

SUPCYPIBWBIVNR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N.C(C(=O)O)N.O.O.[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of glycine zinc salt dihydrate typically involves the reaction of glycine with a zinc salt, such as zinc acetate or zinc carbonate, in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the following steps :

Preparation of Solutions: Dissolve glycine in water to form a glycine solution. Prepare a zinc salt solution by dissolving zinc acetate or zinc carbonate in water.

Reaction: Slowly add the zinc salt solution to the glycine solution while maintaining the pH of the reaction mixture between 5 and 7. This can be achieved by simultaneously adding a sodium hydroxide solution to control the pH.

Precipitation: The reaction results in the formation of a white precipitate of glycine zinc salt dihydrate. Allow the precipitate to age in the reaction mixture for several hours to ensure complete formation.

Filtration and Drying: Filter the precipitate under reduced pressure and dry it to obtain the final product, glycine zinc salt dihydrate, in the form of tabular white crystals.

Industrial Production Methods

Industrial production of glycine zinc salt dihydrate follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of reaction kettles, controlled heating, and efficient filtration and drying systems to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Glycine zinc salt dihydrate undergoes various chemical reactions, including:

Complexation Reactions:

Substitution Reactions: The zinc ion in the compound can be replaced by other metal ions under specific conditions, leading to the formation of new coordination compounds.

Hydrolysis: In the presence of water, glycine zinc salt dihydrate can undergo hydrolysis, breaking down into its constituent components.

Common Reagents and Conditions

Common reagents used in reactions involving glycine zinc salt dihydrate include acids, bases, and other metal salts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving glycine zinc salt dihydrate depend on the specific reaction conditions. For example, hydrolysis may yield free glycine and zinc ions, while substitution reactions can produce new metal-glycine complexes .

Scientific Research Applications

Glycine zinc salt dihydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a reagent in various chemical reactions.

Biology: The compound’s role in biological systems is studied to understand its effects on cellular processes and its potential as a dietary supplement.

Medicine: Research explores its potential therapeutic applications, such as its use in wound healing and as an anti-inflammatory agent.

Industry: Glycine zinc salt dihydrate is used in the production of dietary supplements, animal feed additives, and as a component in various industrial processes

Mechanism of Action

The mechanism of action of glycine zinc salt dihydrate involves its interaction with biological molecules and cellular pathways. In biological systems, glycine acts as an inhibitory neurotransmitter and plays a role in various metabolic processes. The zinc ion in the compound can interact with enzymes and proteins, influencing their activity and function. The combined effects of glycine and zinc contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Properties and Structural Differences

A comparative analysis of glycine zinc salt dihydrate with other zinc compounds reveals distinct structural and functional characteristics:

| Compound | Chemical Formula | Molecular Weight (g/mol) | Solubility in Water | Key Structural Feature |

|---|---|---|---|---|

| Glycine zinc salt dihydrate | Zn(C₂H₄NO₂)₂·2H₂O | ~219.5 (estimated) | Moderate to high | Chelated structure with glycine ligands |

| Zinc acetate dihydrate | Zn(CH₃COO)₂·2H₂O | 219.50 | Highly soluble | Acetate anions coordinated to Zn²⁺ |

| Zinc citrate dihydrate | Zn₃(C₆H₅O₇)₂·2H₂O | 610.37 | Low solubility | Tridentate citrate coordination |

| Zinc sulfate heptahydrate | ZnSO₄·7H₂O | 287.56 | Highly soluble | Inorganic sulfate salt |

Glycine zinc salt dihydrate’s chelated structure provides superior thermodynamic stability, reducing interactions with antagonistic substances in feed (e.g., phytates) compared to zinc sulfate or oxide .

Bioavailability and Efficacy in Animal Nutrition

- Glycine zinc salt dihydrate: Chelation with glycine enhances zinc absorption by mimicking amino acid transport pathways, leading to 10–20% higher bioavailability than inorganic salts like zinc oxide or sulfate .

- Zinc acetate dihydrate : Rapidly dissociates in the gut, but its absorption is less efficient due to competition with dietary inhibitors .

- Zinc oxide : Poorly soluble at neutral pH, often used for slow-release effects in livestock .

- Zinc methionine chelate : Comparable bioavailability to glycine chelate but costlier due to synthetic complexity .

Research Findings and Innovations

- Glycine zinc salt dihydrate : Studies show it mitigates zinc deficiency in preterm infants more effectively than zinc sulfate, with minimal impact on copper levels .

- Zinc acetate dihydrate : Demonstrated utility in organic solar cells, where its chelation with polymers improves device efficiency by 13.3% .

- Zinc citrate dihydrate : Exhibits antimicrobial properties in dental applications, reducing plaque formation by 40% in clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.